Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate is a polysubstituted furan derivative Furans are a class of aromatic heterocyclic organic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
The synthesis of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate can be achieved through several routes. One common method involves the reaction of allenoates with α-oxoketene dithioacetals in the presence of palladium and copper catalysts . Another approach is the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylmethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to the compound’s ability to form stable complexes with metal ions or to undergo redox reactions .
Comparison with Similar Compounds
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: This compound has a hydroxyl group instead of a sulfamoylmethyl group, which affects its reactivity and applications.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: The presence of a fluoro-nitrophenyl group introduces different electronic properties and potential biological activities.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has an amino and cyano group, making it useful for different synthetic applications.
The uniqueness of this compound lies in its sulfamoylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11NO5S |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate |
InChI |
InChI=1S/C8H11NO5S/c1-5-7(8(10)13-2)3-6(14-5)4-15(9,11)12/h3H,4H2,1-2H3,(H2,9,11,12) |
InChI Key |
LVCDZSNXLKQNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CS(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
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